3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide
Overview
Description
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions. This cyclization reaction forms the benzoxazole ring.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with the Phenyl Ring: The benzoxazole derivative is then coupled with a brominated phenyl ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a boronic acid derivative of the brominated phenyl ring and a palladium catalyst.
Formation of the Benzamide Group: Finally, the benzamide group is introduced by reacting the coupled product with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole moiety, to form different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Halogenation: Thionyl chloride, phosphorus pentachloride.
Cross-Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzoxazole moiety.
Scientific Research Applications
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of benzoxazole derivatives.
Biological Research: It is used in studies to understand the interactions of benzoxazole compounds with biological targets, such as enzymes and receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Other benzoxazole derivatives, such as 2-aminobenzoxazole and 5-chlorobenzoxazole, share similar structural features and biological activities.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-chlorophenyl)benzamide are structurally related and may exhibit similar chemical properties.
Uniqueness
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the specific combination of bromine, chlorine, and benzoxazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-3-1-2-13(10-14)19(25)23-16-7-4-12(5-8-16)20-24-17-11-15(22)6-9-18(17)26-20/h1-11H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJUNYITPFBEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.